molecular formula C16H18BrN5 B140186 3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine CAS No. 956025-99-3

3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine

Cat. No. B140186
M. Wt: 360.25 g/mol
InChI Key: FTICVONBLRGQJW-UHFFFAOYSA-N
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Description

The compound "3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine" is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its biological activity. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied due to their presence in various biologically active compounds, including anticancer, antimicrobial, antiparasitic, anti-inflammatory, and antidiabetic agents .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves multi-step reactions. For instance, the synthesis of related compounds has been reported through the reaction of amino-pyrazole carboxylates with acetic anhydride, followed by reactions with various amines to afford pyrazolo[3,4-d]pyrimidin-4-ones . Another approach includes a one-pot two-step synthesis involving solvent-free condensation/reduction reactions, starting from aminopyrazoles and aldehydes to yield N-heterocyclic amines . These methodologies highlight the versatility and adaptability of synthetic routes to access a wide range of pyrazolo[3,4-d]pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives can be characterized by various spectroscopic techniques such as FTIR-ATR, NMR, EIMS, and elemental analysis . The presence of tert-butyl and bromobenzyl groups in the compound suggests potential for significant steric effects, which may influence the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives can undergo various chemical reactions, including glycosylation, amination, and coupling with aldehydes to yield a series of substituted compounds . These reactions are crucial for modifying the structure and optimizing the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrazolo[3,4-d]pyrimidine core. The tert-butyl group is known to impart steric bulk, which can affect the compound's physical properties and its interaction with biological targets . The bromobenzyl group may enhance the compound's reactivity due to the presence of a halogen atom that can participate in various chemical reactions.

Relevant Case Studies

Several pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their biological activities. For example, compounds with nitrobenzylideneamino substituents have shown potent antitumor activity against the MCF-7 human breast adenocarcinoma cell line . Additionally, ribonucleoside analogs of pyrazolo[3,4-d]pyrimidines have been tested against viruses and tumor cells, with some derivatives exhibiting moderate antitumor activity . These studies demonstrate the potential of pyrazolo[3,4-d]pyrimidine derivatives as therapeutic agents.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Activity in Nucleosides : Compounds like 3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine have been synthesized as part of research into substituted pyrazolo[3,4-d]pyrimidine nucleosides. These compounds were tested for their biological activity against various viruses, tumor cells, and parasites like Leishmania tropica. In particular, compounds derived from this class showed significant activity against viruses and leukemia cells, underscoring their potential in antiviral and antitumor applications (Cottam et al., 1984).

Chemical Synthesis and Structure

  • Intermediate in mTOR Targeted PROTAC Molecule Synthesis : In a study conducted in 2022, a compound similar to 3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine was used as an intermediate in the synthesis of an mTOR targeted PROTAC molecule. This highlights its role in complex synthesis processes essential for the development of targeted molecular therapies (Zhang et al., 2022).

Molecular Structure Analysis

  • Theoretical Studies on Molecular Structure : Theoretical explorations have been conducted on related compounds to understand their molecular structure and IR frequencies. Such studies, involving density functional theory methods, help in comprehending the chemical reactivity and properties of these compounds, crucial for their application in various fields of research (Shukla et al., 2015).

Antimicrobial and Anticancer Activity

  • Synthesis and Evaluation of Antimicrobial and Anticancer Activity : Compounds within the pyrazolo[3,4-d]pyrimidine class have been synthesized and tested for their antimicrobial activity. Some derivatives showed significant antibacterial efficiency, highlighting their potential in combating microbial infections. Additionally, they have been evaluated for anticancer activity, indicating their potential in cancer treatment (Hassaneen et al., 2019).

properties

IUPAC Name

3-[(3-bromophenyl)methyl]-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN5/c1-16(2,3)22-15-13(14(18)19-9-20-15)12(21-22)8-10-5-4-6-11(17)7-10/h4-7,9H,8H2,1-3H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTICVONBLRGQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647751
Record name 3-[(3-Bromophenyl)methyl]-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine

CAS RN

956025-99-3
Record name 3-[(3-Bromophenyl)methyl]-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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